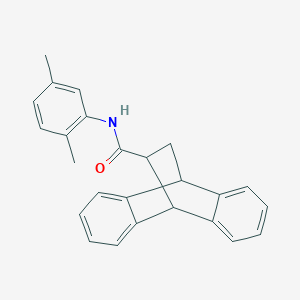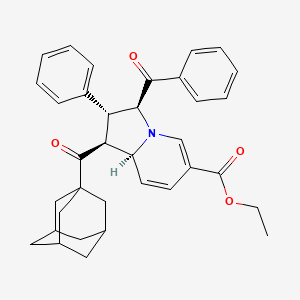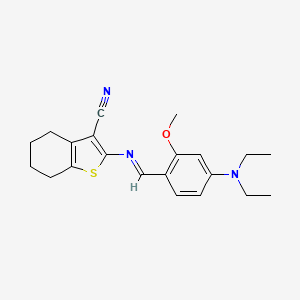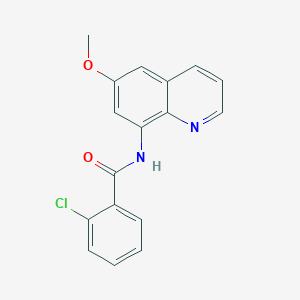![molecular formula C33H33N3O3 B11534993 (1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile](/img/structure/B11534993.png)
(1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile is a complex organic molecule with a unique structure that combines adamantyl, dimethoxyphenyl, and dihydropyrroloquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the adamantylcarbonyl group, the introduction of the dimethoxyphenyl group, and the construction of the dihydropyrroloquinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
(1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of (1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.
Uniqueness
(1{S},2{S},3A{R})-1-(1-Adamantylcarbonyl)-2-(3,4-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-{A}]quinoline-3,3(3A{H})-dicarbonitrile: is unique due to its complex structure, which combines multiple functional groups and structural motifs. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C33H33N3O3 |
|---|---|
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
(1S,2S,3aR)-1-(adamantane-1-carbonyl)-2-(3,4-dimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C33H33N3O3/c1-38-26-9-7-24(14-27(26)39-2)29-30(31(37)32-15-20-11-21(16-32)13-22(12-20)17-32)36-25-6-4-3-5-23(25)8-10-28(36)33(29,18-34)19-35/h3-10,14,20-22,28-30H,11-13,15-17H2,1-2H3/t20?,21?,22?,28-,29-,30+,32?/m1/s1 |
Clave InChI |
NVLYZQNVGIFIPK-MSVKWORNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C56CC7CC(C5)CC(C7)C6)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C56CC7CC(C5)CC(C7)C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium](/img/structure/B11534917.png)
![2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-1H-imidazole](/img/structure/B11534921.png)

![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11534931.png)
![N'-[(E)-(3-bromophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11534948.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11534956.png)
![2-ethoxy-4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11534959.png)
![4-{4-[(1Z)-1-{(2Z)-[4-(dipropylamino)benzylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11534960.png)
![2-Methyl-N'-[(E)-[5-(pyridin-2-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11534961.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534974.png)



